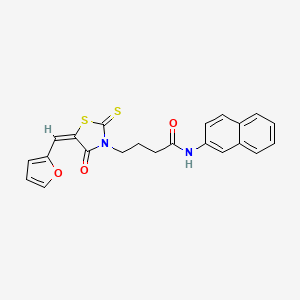
(3S)-4,4-二甲基-3-吡咯烷醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4,4-Dimethyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 3rd position, making it a secondary alcohol. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
科学研究应用
(3S)-4,4-Dimethyl-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Compounds with similar structures have been shown to influence various metabolic and cellular pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which influences its efficacy and safety .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3s)-4,4-Dimethyl-3-pyrrolidinol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-Dimethyl-3-pyrrolidinol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the reduction.
Industrial Production Methods
In an industrial setting, the production of (3S)-4,4-Dimethyl-3-pyrrolidinol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction using ketoreductases or alcohol dehydrogenases can be employed to convert the ketone precursor to the desired alcohol with high stereochemical purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
(3S)-4,4-Dimethyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine, 4,4-dimethyl-3-pyrrolidine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products
Oxidation: 4,4-Dimethyl-3-pyrrolidinone.
Reduction: 4,4-Dimethyl-3-pyrrolidine.
Substitution: 4,4-Dimethyl-3-pyrrolidyl chloride (or other substituted derivatives).
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-pyrrolidinol: Differing in the position of the hydroxyl group.
4,4-Dimethyl-3-pyrrolidinone: The oxidized form of (3S)-4,4-Dimethyl-3-pyrrolidinol.
4,4-Dimethyl-3-pyrrolidine: The reduced form of (3S)-4,4-Dimethyl-3-pyrrolidinol.
Uniqueness
(3S)-4,4-Dimethyl-3-pyrrolidinol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
(3S)-4,4-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTUAIJKLXTRO-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

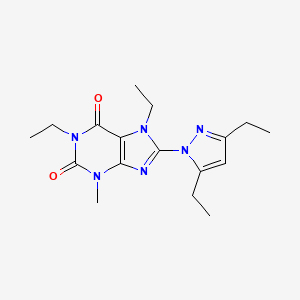
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2411898.png)
![3-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2411899.png)
![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)
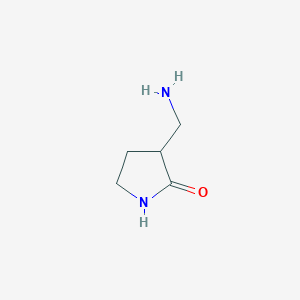
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)
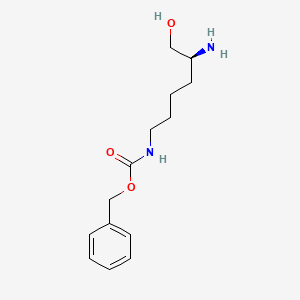
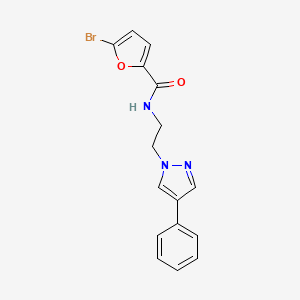
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)
![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)
